molecular formula C14H20ClNO3 B14543995 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene CAS No. 62351-33-1

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene

Cat. No.: B14543995
CAS No.: 62351-33-1
M. Wt: 285.76 g/mol
InChI Key: IEYOTTWNQCMANO-UHFFFAOYSA-N
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Description

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and an alkyl chain containing a chloro, ethyl, and nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene typically involves multiple steps:

    Formation of the Alkyl Chain: The alkyl chain with chloro, ethyl, and nitroso groups can be synthesized through a series of reactions, including halogenation, alkylation, and nitrosation.

    Attachment to Benzene Ring: The synthesized alkyl chain is then attached to the benzene ring through an etherification reaction, where the hydroxyl group of the benzene derivative reacts with the alkyl chain under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-[(3-Chloro-3-methyl-2-nitrosopentyl)oxy]-4-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitroso group, in particular, makes it a valuable compound for studying nitrosation reactions and their effects.

Properties

CAS No.

62351-33-1

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

1-(3-chloro-3-ethyl-2-nitrosopentoxy)-4-methoxybenzene

InChI

InChI=1S/C14H20ClNO3/c1-4-14(15,5-2)13(16-17)10-19-12-8-6-11(18-3)7-9-12/h6-9,13H,4-5,10H2,1-3H3

InChI Key

IEYOTTWNQCMANO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(COC1=CC=C(C=C1)OC)N=O)Cl

Origin of Product

United States

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